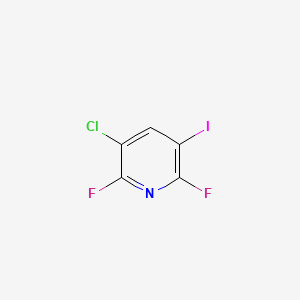
3-Chloro-2,6-difluoro-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,6-difluoro-5-iodopyridine is a heterocyclic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-5-iodopyridine typically involves halogenation reactions. One common method includes the halogen dance reaction, where halides migrate to specific positions on the pyridine ring under the influence of organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced fluorination and iodination techniques. These methods ensure the efficient and cost-effective production of the compound with high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,6-difluoro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used to replace halogen atoms.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) can be used for further halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various halogenated pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,6-difluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 3-Chloro-2,6-difluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoro-3-iodopyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-2,6-difluoro-4-iodopyridine: Similar but with the iodine atom in a different position.
3-Bromo-2,6-difluoro-5-iodopyridine: Similar but with bromine instead of chlorine.
Uniqueness
3-Chloro-2,6-difluoro-5-iodopyridine is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
685517-74-2 |
|---|---|
Molekularformel |
C5HClF2IN |
Molekulargewicht |
275.42 g/mol |
IUPAC-Name |
3-chloro-2,6-difluoro-5-iodopyridine |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |
InChI-Schlüssel |
LKJLDDHSOWQBER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1I)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
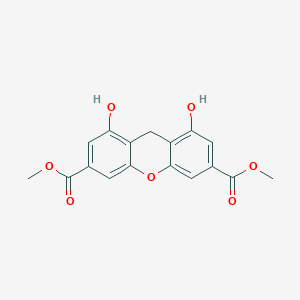
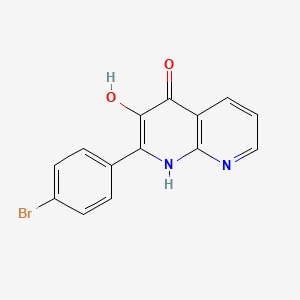
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
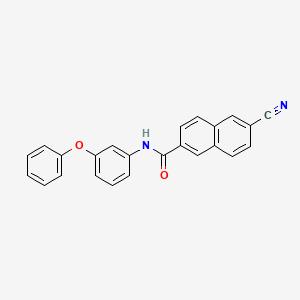
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
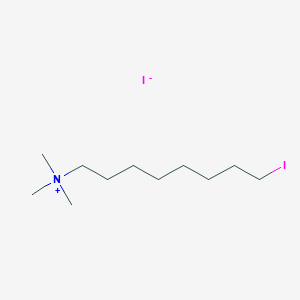
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
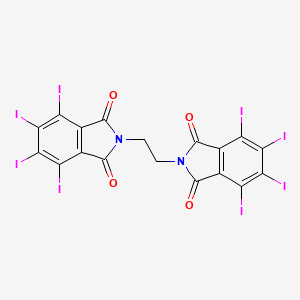
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
